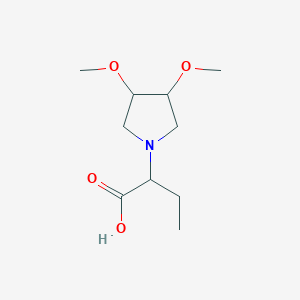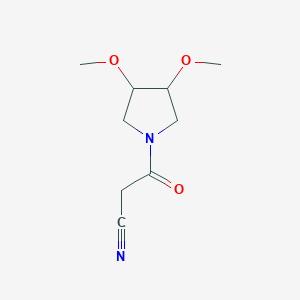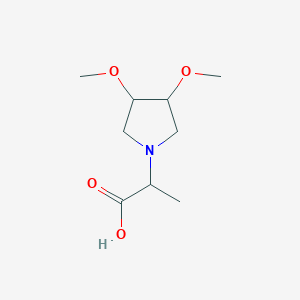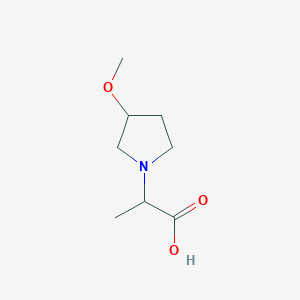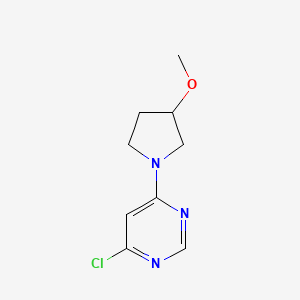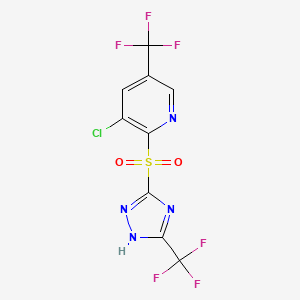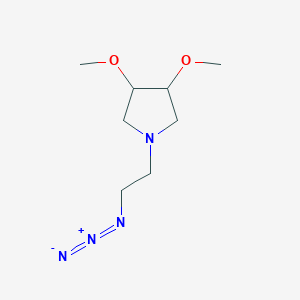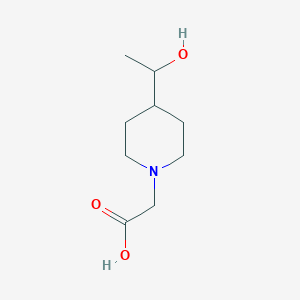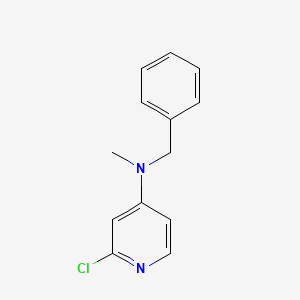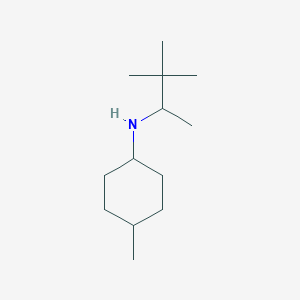
(1r,4r)-N-(3,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-amine
Overview
Description
(1R,4R)-N-(3,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-amine, also known as N-methyl-4-methylcyclohexan-1-amine or NMMCH, is an organic compound derived from the cyclohexane ring. It is a colorless, flammable liquid at room temperature and has a boiling point of about 105°C. NMMCH is used in a variety of scientific research applications, including as a substrate for biocatalytic reactions, as a model compound for drug synthesis, and as a probe to study enzyme mechanisms. This article explores the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NMMCH.
Scientific Research Applications
Radical Reaction Studies
One study investigated the reactions of Grignard reagents with 2-bromo-2,3-dimethylbutane and 1-chloro-1-methylcyclohexane in the presence of cobaltous halide, contributing to the understanding of free radical reactions. This research demonstrated the formation of various organic compounds, emphasizing the impact of radical reactions in organic synthesis and the potential applications in developing new synthetic routes for complex molecules (Liu, 1956).
Steric Hindrance in Lithiation
Another study explored the influence of steric hindrance on the lithiation of ferrocenylalkylamines, illustrating the complexities of chemical reactions involving bulky substituents. This work is crucial for designing synthesis pathways in organometallic chemistry, offering insights into how steric effects can be managed or exploited for desired reaction outcomes (Deus, Robles, & Herrmann, 1990).
Enzyme Cascade Reactions
Research on the synthesis of (1R,3R)-1-amino-3-methylcyclohexane through an enzyme cascade reaction highlights the application of biocatalysis in producing chiral amines. This study is significant for pharmaceutical synthesis, demonstrating an efficient method to access optically pure compounds, which are often challenging to obtain through conventional chemical synthesis (Skalden, Peters, Ratz, & Bornscheuer, 2016).
Coordination Compounds and Catalysis
The synthesis and analysis of coordination compounds derived from chiral amines and their application in catalysis have been explored. Such research is foundational in material science and catalysis, where the properties of the coordination compounds can lead to new catalysts with improved efficiency and selectivity for various chemical reactions (Ramírez-Trejo et al., 2010).
Advanced Materials and Luminescence
A study on the matrix dependence of blue light emission from a novel NH2-functionalized dicyanoquinodimethane derivative provides insights into the development of new luminescent materials. This research is relevant for the creation of advanced optical materials with potential applications in displays, lighting, and photonic devices (Szablewski et al., 2006).
properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10-6-8-12(9-7-10)14-11(2)13(3,4)5/h10-12,14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNACILMXRCAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





